molecular formula C14H9F3N2O3 B451933 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 3319-17-3

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B451933
CAS No.: 3319-17-3
M. Wt: 310.23g/mol
InChI Key: JJJCKJORTNOIAC-UHFFFAOYSA-N
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Description

4-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl ring and a trifluoromethyl-substituted phenyl group as the amide substituent. Its molecular formula is C₁₄H₉F₃N₂O₃, with an average mass of 322.23 g/mol. The compound is synthesized via the reaction of 4-nitrobenzoyl chloride with 3-(trifluoromethyl)aniline, forming a stable amide bond . This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to the electron-withdrawing nitro and trifluoromethyl groups, which enhance binding affinity and metabolic stability.

Properties

IUPAC Name

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)10-2-1-3-11(8-10)18-13(20)9-4-6-12(7-5-9)19(21)22/h1-8H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCKJORTNOIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366210
Record name 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3319-17-3
Record name 4-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3319-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Acylation of 3-(Trifluoromethyl)aniline

This two-step approach involves synthesizing 4-nitrobenzoyl chloride followed by coupling with 3-(trifluoromethyl)aniline.

Synthesis of 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours. The reaction proceeds quantitatively, yielding 4-nitrobenzoyl chloride as a yellow crystalline solid.

Reaction Conditions:

  • Reagent: SOCl₂ (1.2 eq)

  • Solvent: DCM

  • Temperature: 0°C → 25°C

  • Yield: >95%

Amidation with 3-(Trifluoromethyl)aniline

4-Nitrobenzoyl chloride reacts with 3-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine, pyridine) or coupling agents (e.g., DMAP, HATU).

Procedure:

  • Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in DCM or DMF.

  • Add 4-nitrobenzoyl chloride (1.1 eq) dropwise at 0°C.

  • Stir for 4–6 hours at 25°C.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Key Data:

ParameterValueSource
Solvent DMF
Catalyst DMAP (0.1 eq)
Yield 84–89%
Purity >98% (HPLC)

Nitration of Pre-formed Benzamide Derivatives

Direct nitration of N-[3-(trifluoromethyl)phenyl]benzamide introduces the nitro group at the para position of the benzoyl ring.

Nitration Protocol

A mixture of N-[3-(trifluoromethyl)phenyl]benzamide is treated with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

Reaction Conditions:

  • Nitrating Agent: 90% HNO₃ (1.5 eq)

  • Catalyst: H₂SO₄ (2.0 eq)

  • Temperature: 0–5°C

  • Time: 2 hours

Outcome:

  • Regioselectivity: >95% para-selectivity due to electron-withdrawing trifluoromethyl group.

  • Yield: 72–78% after recrystallization (toluene).

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodAdvantagesLimitations
Stepwise Acylation High purity, scalableRequires SOCl₂ handling
Direct Nitration Fewer stepsLower yield, safety concerns

Industrial-Scale Production

Optimized protocols use continuous flow reactors for nitration and amidation steps, reducing reaction times by 40% and improving safety. Key parameters include:

  • Residence Time: 8–12 minutes

  • Temperature Control: ±1°C accuracy

  • Throughput: 50–100 kg/day

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide with structurally related benzamide derivatives:

Compound Name Molecular Formula Substituents (Benzamide Ring / Amide Group) Key Properties/Activities Reference
This compound C₁₄H₉F₃N₂O₃ 4-NO₂ / 3-CF₃Ph Antimicrobial potential (hypothesized); used in synthetic intermediates.
4-Nitro-N-(3-nitrophenyl)benzamide C₁₃H₉N₃O₅ 4-NO₂ / 3-NO₂Ph Derivative for analytical applications; lower lipophilicity due to dual nitro groups.
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide C₁₄H₉ClF₃NO₂ 5-Cl, 2-OH / 4-CF₃Ph Potent antimicrobial activity against Desulfovibrio piger (IC₅₀: 0.37–1.10 µmol·L⁻¹).
4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide C₂₀H₁₇F₃N₄O 4-CH₃ / 3-CF₃, 5-imidazole Tyrosine kinase inhibitor (nilotinib derivative); high purity (>99% HPLC).
4-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide C₁₄H₉ClF₃NO 4-Cl / 3-CF₃Ph Industrial intermediate; safety profile includes acute toxicity (GHS Category 4).
3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide C₂₄H₁₆F₃N₅O 3-imidazopyridazine, 4-CH₃ / 3-CF₃Ph Anticancer activity (ponatinib analogue); crystalline forms enhance stability.

Physicochemical Properties

  • Solubility : The trifluoromethyl group increases hydrophobicity, reducing aqueous solubility compared to hydroxyl-containing analogues (e.g., 5-chloro-2-hydroxy derivatives).
  • Thermal Stability : Crystalline derivatives (e.g., ponatinib analogues ) exhibit higher melting points (>200°C) than amorphous nitrobenzamides.
  • Purity : Most synthesized analogues (e.g., quinazoline derivatives ) achieve >99% purity via HPLC, critical for pharmaceutical applications.

Biological Activity

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in cancer research and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. The presence of the nitro group can influence the compound's reactivity and biological interactions. The structural formula can be represented as follows:

C13H10F3N2O2\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_2\text{O}_2

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. Its mechanisms include:

  • Inhibition of Kinases : The compound has shown significant inhibitory effects on receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival. For instance, compounds with similar structures demonstrated up to 92% inhibition against EGFR at low concentrations (10 nM) .
  • Induction of Apoptosis : Studies have reported that related compounds induce apoptosis in leukemia cell lines, suggesting potential therapeutic applications in hematological malignancies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Key observations include:

  • Substituent Effects : The trifluoromethyl group enhances binding affinity to target proteins, while the nitro group may modulate electronic properties, affecting overall activity.
  • Analog Studies : Various analogues have been synthesized to probe the SAR, revealing that modifications in the benzamide moiety can lead to significant changes in potency against specific cancer cell lines .

In Vitro Activity Against Cancer Cell Lines

The following table summarizes the cytotoxicity data for this compound and its analogues against selected cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHL601.62
K5621.90
MCF729.3
Analog 1 (N-benzylacetamide derivative)NB40.94
HCT11618.8

Case Studies

  • Leukemia Cell Lines : A study highlighted that derivatives of this compound exhibited potent activity against leukemia cell lines such as HL60 and K562, with IC50 values indicating effective cytotoxicity .
  • Receptor Tyrosine Kinase Inhibition : Compounds containing similar structural motifs were tested for their ability to inhibit various RTKs, including PDGFRα and EGFR, showing significant inhibition rates that suggest potential for targeted cancer therapies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.